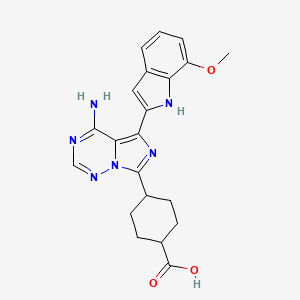
Osi-027
Übersicht
Beschreibung
OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2 with IC50 values of 22nM and 65nM, respectively . It is developed as a potent anticancer agent through inhibiting mTORC1 and mTORC2 . It shows more than 100-fold selectivity against mTOR over other PI3K-related kinases in biochemical assays .
Molecular Structure Analysis
The molecular formula of OSI-027 is C21H22N6O3 . The molecular weight is 406.44 g/mol . The InChI is 1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14 (25-16 (13)15)17-18-19 (22)23-10-24-27 (18)20 (26-17)11-5-7-12 (8-6-11)21 (28)29/h2-4,9-12,25H,5-8H2,1H3, (H,28,29) (H2,22,23,24) .Chemical Reactions Analysis
While specific chemical reactions involving OSI-027 are not detailed in the available literature, it’s known that OSI-027 can inhibit both mTORC1 and mTORC2 pathways by directly hijacking the ATP-binding site of mTOR proteins .Physical And Chemical Properties Analysis
OSI-027 is a crystalline solid . It is insoluble in water and ethanol but soluble in DMSO to a concentration of 32.5 mg/mL .Wissenschaftliche Forschungsanwendungen
Oncology: Enhancing Chemotherapy Efficacy
OSI-027 has shown promise in enhancing the efficacy of chemotherapy drugs. For instance, in pancreatic ductal adenocarcinoma (PDAC), OSI-027 was found to inhibit cell proliferation and enhance the therapeutic effect of gemcitabine, a commonly used chemotherapy drug . This dual action could potentially overcome drug resistance, a significant hurdle in cancer treatment.
Cell Metabolism: Regulating Autophagy
As a potent mTOR inhibitor, OSI-027 plays a crucial role in regulating autophagy, a cellular process involved in the degradation and recycling of cellular components . Autophagy is a critical process in cell metabolism and survival, especially under stress conditions, and OSI-027’s ability to trigger this process can lead to cell death in cancer cells, offering a potential therapeutic strategy.
Cell Proliferation: Inhibiting Growth of Cancer Cells
OSI-027 has been shown to arrest the cell cycle in the G0/G1 phase, effectively inhibiting the proliferation of various cancer cell lines . By targeting and downregulating key proteins involved in cell growth, OSI-027 can suppress the unchecked proliferation characteristic of cancer cells.
Cell Survival: Targeting mTOR Signaling
The mTOR signaling pathway is integral to cell survival, and OSI-027’s ability to inhibit both mTORC1 and mTORC2 pathways allows it to exert a potent anticancer effect . By disrupting these pathways, OSI-027 can induce cell death and inhibit survival signals within cancer cells.
Cell Death: Inducing Apoptosis
OSI-027 can induce apoptosis, a form of programmed cell death, in tumor cell lines with activated PI3K–AKT signaling . This is particularly significant as many cancers exhibit dysregulation in this pathway, and OSI-027’s ability to induce apoptosis could be leveraged as a targeted cancer therapy.
Cell Cycle Arrest: Halting Cancer Progression
By inhibiting key proteins in the mTOR pathway, OSI-027 can cause cell cycle arrest, halting the progression of cancer cells . This effect is crucial for preventing the spread and growth of cancerous cells and could be a valuable asset in cancer treatment regimens.
Wirkmechanismus
Target of Action
OSI-027, also known as ASP7486, is a selective and potent dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 . These complexes are part of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently activated in human cancers . mTORC1 and mTORC2 regulate cell growth, metabolism, proliferation, and survival .
Mode of Action
OSI-027 shows more than 100-fold selectivity for mTOR relative to PI3Kα, PI3Kβ, PI3Kγ, and DNA-PK . It inhibits the phosphorylation of the mTORC1 substrates 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT . This results in the downregulation of phosphor-Akt, phosphor-p70S6k, phosphor-4EBP1, cyclin D1, and cyclin-dependent kinase4 (CDK4) .
Biochemical Pathways
The inhibition of mTORC1 and mTORC2 by OSI-027 affects the PI3K/AKT/mTOR pathway . This pathway integrates both extracellular and intracellular signals and serves as a central regulator of cell metabolism, growth, proliferation, and survival . The inhibition of this pathway by OSI-027 leads to the arrest of the cell cycle in the G0/G1 phase .
Pharmacokinetics
It has been observed that osi-027 shows concentration-dependent pharmacodynamic effects on the phosphorylation of 4e-bp1 and akt in tumor tissue .
Result of Action
OSI-027 potently inhibits the proliferation of several rapamycin-sensitive and -insensitive nonengineered and engineered cancer cell lines. It also induces cell death in tumor cell lines with activated PI3K–AKT signaling . In addition, OSI-027 has been observed to inhibit the proliferation of certain cancer cells by arresting the cell cycle in the G0/G1 phase .
Action Environment
The action of OSI-027 can be influenced by the environment in which it is administered. For instance, in a study on colon cancer cells, OSI-027 was found to be more effective in inhibiting cell proliferation than rapamycin . .
Safety and Hazards
Zukünftige Richtungen
OSI-027 has shown robust antitumor activity in several different human xenograft models representing various histologies . It has also been found to reduce the migratory and metastatic capacity of cholangiocarcinoma cells in vitro . These findings suggest that dual inhibitors like OSI-027 could help block refractory or recurrent cancers and perhaps other neoplasms .
Eigenschaften
IUPAC Name |
4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROFGZPOBKIAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025951 | |
| Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Osi-027 | |
CAS RN |
936890-98-1 | |
| Record name | OSI-027 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OSI-027 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12387 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSI-027 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of OSI-027?
A1: Unlike rapamycin analogs that allosterically inhibit mTORC1, OSI-027 directly targets the catalytic kinase domain of mTOR, inhibiting both mTORC1 and mTORC2. [, , , , , ] This dual inhibition results in more potent suppression of downstream signaling compared to rapamycin. []
Q2: How does OSI-027 affect downstream signaling pathways?
A2: OSI-027 inhibits phosphorylation of key mTORC1 substrates like 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT (at Ser473). [, , , ] This leads to downregulation of cyclin D1, a key protein involved in cell cycle progression, and impacts the translation of other genes crucial for proliferation and survival in various cancer cells. [, , ]
Q3: What is the significance of OSI-027's dual inhibition of mTORC1 and mTORC2 compared to rapamycin?
A3: Rapamycin primarily inhibits mTORC1, leading to feedback activation of AKT through mTORC2, which can limit its efficacy. [, ] OSI-027, by inhibiting both complexes, overcomes this feedback mechanism, resulting in more potent antitumor activity. [, , , , ]
Q4: How does OSI-027 affect autophagy in cancer cells?
A4: While both mTORC1 and mTORC2 negatively regulate autophagy, OSI-027's dual inhibition induces autophagy in various cancer cell lines, including renal cell carcinoma and BCR-ABL-expressing leukemia cells. [, , ] This induction of autophagy can sometimes limit OSI-027's pro-apoptotic effects. [, ]
Q5: Does OSI-027 affect the epithelial-mesenchymal transition (EMT)?
A5: Research suggests that OSI-027 can induce EMT in pancreatic cancer cells, potentially contributing to drug resistance. [] This effect appears to be mediated by ARK5, and combining ARK5 inhibition with OSI-027 may enhance its efficacy. []
Q6: What are the in vitro effects of OSI-027 on cancer cells?
A6: OSI-027 exhibits potent antiproliferative activity against a broad range of cancer cell lines, including those sensitive and insensitive to rapamycin. [, , , ] It induces cell cycle arrest, primarily in the G0/G1 phase, and apoptosis in various cancer cell lines. [, , , , , , ]
Q7: What are the in vivo effects of OSI-027 in preclinical cancer models?
A7: OSI-027 demonstrates robust antitumor activity in xenograft models of various cancers, including breast, colon, pancreatic, and lung cancers. [, , , , , ] It significantly reduces tumor growth and improves survival in these models. [, , , , ]
Q8: Has OSI-027 shown any benefit in combination with other anticancer agents?
A8: Preclinical studies indicate that OSI-027 synergizes with various chemotherapeutic agents, such as gemcitabine, doxorubicin, and oxaliplatin, enhancing their efficacy in different cancer models. [, , , , ] It also demonstrates synergy with EGFR inhibitors like erlotinib and cetuximab in head and neck cancer models. []
Q9: What is the current clinical development status of OSI-027?
A10: OSI-027 has been evaluated in Phase I clinical trials for solid tumors and lymphoma. [, ] These trials aimed to assess its safety, pharmacokinetics, pharmacodynamics, and maximum tolerated dose. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



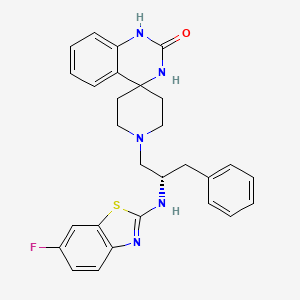
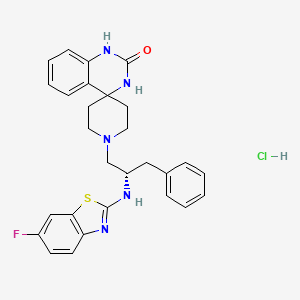
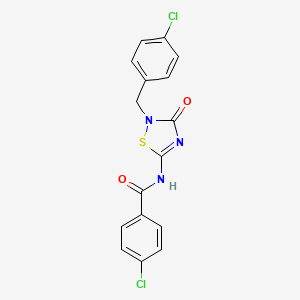
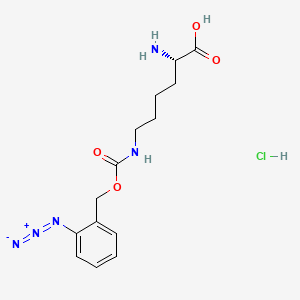
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
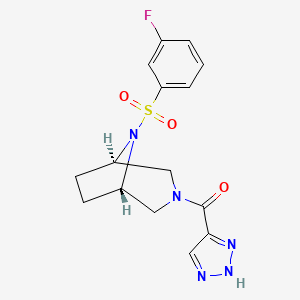
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
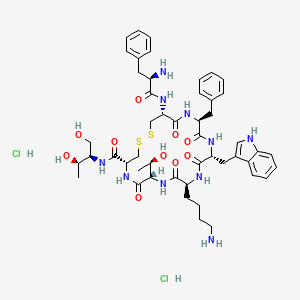




![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)